molecular formula C25H20FN7O2 B2931908 3-(2-fluorophenyl)-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031649-44-1

3-(2-fluorophenyl)-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No. B2931908
CAS RN: 1031649-44-1
M. Wt: 469.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenyl)-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C25H20FN7O2 and its molecular weight is 469.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Research has led to the synthesis of compounds with significant affinity for the benzodiazepine receptor, such as 9-chloro-2-(2-fluorophenyl) [1,2,4]triazolo[1,5- c]quinazolin-5(6H)-one (CGS 16228), demonstrating potent benzodiazepine antagonistic activity in rat models (Francis et al., 1991).

Anticancer Properties

  • Certain derivatives of 1,2,3-triazole scaffolds, including quinazolin-4(3H)-ones, have shown selective anticancer activity against ovarian cancer OVCAR-4 cells, indicating their potential for further optimization as anticancer agents (Pokhodylo et al., 2020).

Cytotoxicity and Molecular Docking Studies

  • The synthesis of 5-styryltetrazolo[1,5-c]quinazolines and their evaluation for cytotoxicity against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells revealed that specific derivatives exhibit significant cytotoxicity, offering insights into their potential therapeutic application (Mphahlele et al., 2017).

H1-antihistaminic Activity

  • Novel triazoloquinazolinone derivatives have been synthesized and investigated for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs, with certain compounds exhibiting minimal sedation compared to chlorpheniramine maleate. This suggests their potential as new classes of H1-antihistaminic agents without the common side effect of sedation (Alagarsamy et al., 2009).

Antimicrobial Activity

  • The development of novel heterocycles incorporating thiophene moieties has been explored, with some compounds demonstrating potent antimicrobial activities against various pathogens, underscoring the therapeutic potential of these scaffolds in addressing infectious diseases (Mabkhot et al., 2016).

properties

IUPAC Name

3-(2-fluorophenyl)-8-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN7O2/c26-19-6-2-1-5-17(19)22-23-28-24(34)18-9-8-16(15-20(18)33(23)30-29-22)25(35)32-13-11-31(12-14-32)21-7-3-4-10-27-21/h1-10,15,30H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZFHVBZMAXNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

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